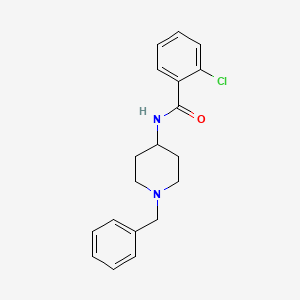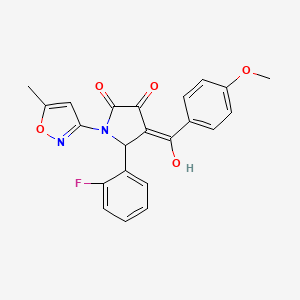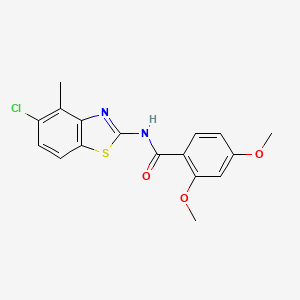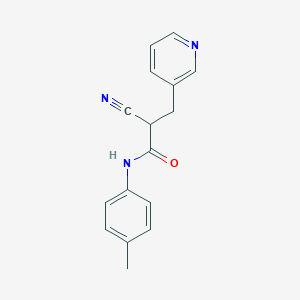
N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a study into new Fentanyl-derived opioid compounds synthesized a related compound, N′-(1-benzylpiperidin-4-yl)acetohydrazide . The synthesis involved the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as NMR spectroscopy and single-crystal X-ray diffraction . For example, the crystal structure of N′-(1-benzylpiperidin-4-yl)acetohydrazide was found to be monoclinic Cc with specific unit cell parameters .科学的研究の応用
Alzheimer’s Disease Treatment
This compound has been studied for its potential to combat Alzheimer’s Disease (AD). It’s designed to target specific synergistic pharmacologies in AD, such as mitigating brain free radical damage while enhancing acetylcholine signaling. This is crucial because free radicals can initiate or worsen the disease. Derivatives of this compound have been synthesized and screened for their antioxidant properties and ability to inhibit acetylcholinesterase (AChE)/butyrylcholinesterase (BuChE) enzymes .
Antioxidant Properties
Some derivatives of “N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide” have shown potent antioxidant properties in the oxygen radical absorbance capacity (ORAC) assay. These properties are comparable or even more potent than known antioxidants like ascorbic acid, resveratrol, and trolox . This indicates a potential application in conditions where oxidative stress is a contributing factor.
Cholinergic Activity Enhancement
The compound’s ability to inhibit cholinesterase enzymes suggests its use in enhancing cholinergic activity. This is particularly relevant in neurodegenerative diseases where cholinergic neurons are affected, leading to cognitive decline .
Central Nervous System Diseases
The compound’s poly-active nature makes it a candidate for treating various central nervous system (CNS) diseases. By targeting specific pharmacologies, it could potentially offer a more focused treatment approach for CNS conditions .
Molecular Hybrid Development
Research has been conducted on developing molecular hybrids of “N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide” as multifunctional agents. These hybrids aim to address multiple facets of diseases like Alzheimer’s, providing a comprehensive therapeutic strategy .
Neuroprotective Agent
Given its potential antioxidant and cholinergic properties, this compound could serve as a neuroprotective agent, safeguarding neurons from damage due to various neurotoxic factors .
Lead Compound in Drug Discovery
The compound serves as a lead in drug discovery, particularly in the search for treatments for neurodegenerative diseases. Its multifunctional nature allows for the exploration of various therapeutic avenues .
Study of Disease Mechanisms
Lastly, the compound can be used in research to study the mechanisms of diseases like Alzheimer’s. Understanding how it interacts with different biological targets can shed light on the pathophysiology of such conditions .
将来の方向性
The future directions for research on “N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide” could involve further exploration of its synthesis, characterization, and potential applications. For instance, research into new Fentanyl-derived opioid compounds with potent analgesic activity and reduced side effects is ongoing .
作用機序
Target of Action
N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide is a member of the class of organic compounds known as n-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom
Mode of Action
It is known that benzylpiperidine derivatives can interact with various biological targets, influencing their function .
Biochemical Pathways
Benzylpiperidine derivatives can influence various biochemical pathways depending on their specific targets .
Result of Action
Benzylpiperidine derivatives can have various effects at the molecular and cellular level depending on their specific targets .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of benzylpiperidine derivatives .
特性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c20-18-9-5-4-8-17(18)19(23)21-16-10-12-22(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMYZENYZVHLPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2Cl)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324491 | |
| Record name | N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203552 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide | |
CAS RN |
326898-90-2 | |
| Record name | N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-[(2,6-dichlorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2873923.png)

![2-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamido}thiophene-3-carboxamide](/img/structure/B2873925.png)


![2-Phenylmethoxycarbonyl-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2873929.png)
![2-[4-(2-Morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2873930.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(1R,5S)-3-(1H-pyrazol-1-yl)-8-(((E)-styryl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2873936.png)
![(Z)-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2873938.png)

![1-[4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2873941.png)
![2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2873944.png)